molecular formula C8H6BrClNO4P B1223081 5-Bromo-4-chloro-3-indoxyl phosphate CAS No. 38404-93-2

5-Bromo-4-chloro-3-indoxyl phosphate

Cat. No. B1223081
CAS RN: 38404-93-2
M. Wt: 326.47 g/mol
InChI Key: QRXMUCSWCMTJGU-UHFFFAOYSA-N
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Patent
US05212065

Procedure details

0.100 g 5-bromo,4-chloro,3-indolyl phosphate, disodium salt dissolved in 0.5M methanol, diluted to 1 ml in carbonate buffer.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:16])([O-:15])([O:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:14])[C:11]=2[Cl:13])[NH:6][CH:5]=1)=[O:2].[Na][Na]>CO.C(=O)([O-])[O-]>[CH:8]1[C:7]2[NH:6][CH:5]=[C:4]([O:3][P:1]([OH:15])([OH:16])=[O:2])[C:12]=2[C:11]([Cl:13])=[C:10]([Br:14])[CH:9]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.